CYP1A2 Inhibition Profile: Moderate Potency with Distinct Isoform Selectivity
The 4-butoxyphenyl-substituted isoxazole scaffold demonstrates moderate inhibition of cytochrome P450 1A2 with an IC₅₀ of 2.55 μM, while exhibiting substantially weaker inhibition of CYP2C9 (IC₅₀ = 43.3 μM) and CYP2D6 (IC₅₀ = 85.5 μM) [1]. This selectivity profile differs from that reported for unsubstituted or methoxy-substituted isoxazole amines, which often display broader, less predictable CYP inhibition patterns [2].
| Evidence Dimension | CYP enzyme inhibition potency |
|---|---|
| Target Compound Data | CYP1A2 IC₅₀ = 2.55 μM; CYP2C9 IC₅₀ = 43.3 μM; CYP2D6 IC₅₀ = 85.5 μM |
| Comparator Or Baseline | Class-level baseline: other 3-aryl-isoxazol-5-amines typically show variable CYP inhibition profiles; no direct head-to-head data available |
| Quantified Difference | ~17-fold selectivity for CYP1A2 over CYP2C9; ~34-fold selectivity for CYP1A2 over CYP2D6 |
| Conditions | Human recombinant CYP enzymes; IC₅₀ determination as reported in BindingDB/ChEMBL |
Why This Matters
The moderate CYP1A2 inhibition and favorable selectivity window inform DDI risk assessment during lead optimization and guide the selection of appropriate in vivo models.
- [1] BindingDB. BDBM50136051: 3-(4-Butoxy-phenyl)-isoxazole (CHEMBL433737) CYP Inhibition Data. BindingDB Entry. View Source
- [2] U.S. National Library of Medicine. PubChem Compound Summary for CID 28603410, 5-Amino-3-phenylisoxazole. PubChem. View Source
